Product packaging for Boc-Lys(Boc)-Ome(Cat. No.:)

Boc-Lys(Boc)-Ome

Cat. No.: B13836056
M. Wt: 360.4 g/mol
InChI Key: WLPJOHSPBBUIQG-UHFFFAOYSA-N
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Description

Boc-Lys(Boc)-Ome (tert-butoxycarbonyl-ε-Boc-lysine methyl ester) is a protected lysine derivative widely used in peptide and dendrimer synthesis. Its structure features two Boc groups: one on the α-amine and another on the ε-amine of lysine, with a methyl ester (Ome) protecting the carboxylic acid group. This compound enables orthogonal deprotection strategies, where the Boc groups can be selectively removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while the methyl ester remains intact until saponification . This compound is critical in solid-phase peptide synthesis (SPPS) and dendrimer construction, particularly for generating branched architectures with controlled functionalization .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32N2O6 B13836056 Boc-Lys(Boc)-Ome

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H32N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22)

InChI Key

WLPJOHSPBBUIQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-Lys(Boc)-Ome generally follows a multi-step synthetic sequence involving:

  • Step 1: Protection of Amino Groups

    • Lysine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
    • This reaction selectively protects both the alpha and epsilon amino groups, yielding Nα-Boc-Nε-Boc-L-lysine.
    • The reaction is typically conducted in anhydrous solvents like dichloromethane or dimethylformamide (DMF) under mild temperature conditions to avoid side reactions.
  • Step 2: Methyl Esterification of the Carboxyl Group

    • The carboxyl group of the protected lysine is esterified to form the methyl ester.
    • This is often achieved by reaction with methanol under acidic catalysis or using methylating agents such as diazomethane or methyl iodide in the presence of a base.
    • The methyl esterification enhances solubility and further protects the carboxyl terminus during peptide synthesis.
  • Step 3: Purification

    • The crude product is purified via silica gel column chromatography using eluents such as methanol and dichloromethane.
    • Final product purity is confirmed by spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Alternative Preparation via One-Pot Reaction (Related Lysine Derivative)

Although specific to a related compound Fmoc-Lys(Boc)(Me)-OH, a concise one-pot synthesis method illustrates the efficiency of modern synthetic strategies that could be adapted for this compound:

  • Starting from Nα-Fmoc-Nε-(benzyl, methyl)-lysine hydrochloride, reductive benzylation and methylation are performed sequentially in the presence of triethylamine and Boc anhydride.
  • After removal of the catalyst (Pd-C), the product is purified by chromatography.
  • This method yields high purity lysine derivatives with protective Boc groups and methyl modifications, demonstrating a streamlined approach for protected lysine methyl esters.

Preparation Data Tables for this compound Acetate Salt Solutions

For practical laboratory use, preparation of stock solutions of this compound acetate salt is standardized. The following table summarizes typical dilutions for solution preparation based on molecular weight and desired molarity:

Amount of this compound (mg) Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 3.8413 0.7683 0.3841
5 19.2064 3.8413 1.9206
10 38.4128 7.6826 3.8413

Notes on Solution Preparation:

  • Dissolution is typically performed initially in dimethyl sulfoxide (DMSO) to create a master stock solution.
  • Sequential addition of co-solvents such as polyethylene glycol 300, Tween 80, and water or corn oil is conducted with mixing and clarification steps between additions to maintain solution clarity.
  • Physical aids like vortexing, ultrasound, or warm water baths may be used to enhance solubilization.

Analytical and Characterization Techniques

Characterization of this compound and its derivatives involves several analytical methods:

Technique Purpose Details/Notes
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Confirm chemical structure and regioselectivity of Boc protection Identifies characteristic chemical shifts for Boc groups and methyl ester moieties
Mass Spectrometry (ESI-MS or MALDI-MS) Verify molecular weight and purity Confirms presence of methyl ester and Boc-protected lysine; detects impurities
High-Performance Liquid Chromatography (HPLC) Purity assessment and detection of byproducts Reverse-phase C18 columns with acetonitrile/water gradients commonly used
Infrared Spectroscopy (IR) Confirm ester carbonyl and Boc group presence Ester carbonyl peaks near 1740 cm⁻¹; absence of free amine peaks indicates successful protection

Research Findings on Functional Advantages of this compound

  • The methyl ester form of Boc-Lys (Boc-Lys-OMe) has been shown to enhance incorporation efficiency in protein expression systems compared to the free acid form.
  • Studies demonstrated that using this compound at lower concentrations still produced higher yields of proteins with site-specific incorporation of lysine derivatives, suggesting material savings for large-scale synthesis.
  • This compound is also efficiently hydrolyzed by proteolytic enzymes such as thrombin and trypsin, facilitating downstream peptide processing.

Summary Table of Preparation Methods and Key Parameters

Preparation Step Reagents/Conditions Outcome/Notes
Protection of amino groups Lysine + di-tert-butyl dicarbonate + base (e.g., triethylamine) in DCM or DMF Formation of Nα-Boc-Nε-Boc-L-lysine with high selectivity
Methyl esterification Methanol + acid catalyst or methylating agent Conversion of carboxyl group to methyl ester
Purification Silica gel chromatography (methanol/DCM eluent) High purity this compound confirmed by NMR and MS
Stock solution preparation Dissolution in DMSO, sequential addition of co-solvents (PEG300, Tween 80, water) Clear solutions at defined molarities for experimental use
Analytical characterization NMR, MS, HPLC, IR Structural verification and purity assessment

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Boc)-Ome undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Boc groups under acidic conditions, typically using trifluoroacetic acid (TFA).

    Ester Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.

    Amide Formation: Reaction with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Amide Formation: Carboxylic acids, carbodiimides (e.g., DCC), and bases (e.g., triethylamine).

Major Products Formed

Scientific Research Applications

Boc-Lys(Boc)-Ome is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Lys(Boc)-Ome primarily involves its role as a protecting group in peptide synthesis. The Boc groups protect the amino groups of lysine from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc groups can be removed under acidic conditions, revealing the free amino groups for further functionalization or biological activity .

Comparison with Similar Compounds

Key Research Findings

  • Orthogonal Protection: this compound’s dual Boc groups enable acid-driven deprotection, simplifying dendrimer synthesis compared to Fmoc/Z analogues requiring base or hydrogenolysis .
  • Reactivity : Methyl esters (Ome) offer moderate reactivity, while OSu esters accelerate couplings but require careful handling .
  • Yield and Efficiency : Boc-Lys(Boc)-OH derivatives achieve >80% yields in dendrimer synthesis, outperforming Z-protected analogues in multi-step protocols .

Biological Activity

Boc-Lys(Boc)-Ome, or Nα-(tert-Butoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine methyl ester, is a significant compound in biochemical research, particularly in the study of protein interactions and enzymatic activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of lysine that features two tert-butoxycarbonyl (Boc) protective groups and a methyl ester functionality. Its primary applications include solid-phase peptide synthesis and as a substrate in enzymatic assays. The compound's structure allows it to effectively interact with various biological targets, particularly histone deacetylases (HDACs) .

Target Enzymes:
this compound primarily targets histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression through the modification of histones.

Biochemical Pathways:
The compound participates in the histone acetylation-deacetylation pathway. By serving as a substrate for HDACs, it facilitates the removal of acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression .

Cellular Effects

The interaction of this compound with HDACs influences various cellular processes, including:

  • Gene Expression: Modulation of gene transcription through histone modification.
  • Cell Signaling: Alterations in signaling pathways associated with cell proliferation and apoptosis.
  • Metabolism: Impact on metabolic pathways due to changes in enzyme activity related to acetylation states.

Case Studies

  • Enzymatic Assays:
    This compound has been utilized as a substrate in assays to evaluate HDAC activity. Studies have shown that varying concentrations of this compound can significantly affect enzyme kinetics, providing insights into HDAC inhibition mechanisms .
  • Peptide Synthesis:
    In peptide synthesis applications, this compound has demonstrated high efficiency as a protecting group for lysine residues. Its stability under various reaction conditions allows for the successful assembly of complex peptides .
  • Therapeutic Applications:
    The compound has been explored for its potential in developing peptide-based drugs targeting diseases associated with dysregulated HDAC activity, such as cancer .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
HDAC SubstrateActs as a substrate for HDAC enzymatic assays
Gene RegulationModulates gene expression via histone deacetylation
Peptide SynthesisUsed as a protecting group in solid-phase peptide synthesis
Potential Drug DevelopmentInvestigated for therapeutic applications against cancer

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and characterization methods for Boc-Lys(Boc)-OMe in peptide chemistry?

  • Answer: this compound is synthesized via sequential protection of lysine’s α- and ε-amino groups using di-tert-butyl dicarbonate (Boc anhydride) in basic conditions (e.g., DCM/NaHCO₃), followed by methyl esterification of the carboxyl group. Key characterization includes:

  • NMR : Confirm Boc group integration (δ ~1.4 ppm for tert-butyl) and methyl ester resonance (δ ~3.6 ppm).
  • HPLC/MS : Verify purity (>95%) and molecular weight (C₁₈H₃₄N₂O₆, exact mass 398.24 g/mol) .
  • TLC : Monitor reaction progress using silica plates (e.g., CHCl₃:MeOH 9:1, Rf ~0.5).

Q. How does this compound prevent undesired side reactions in solid-phase peptide synthesis (SPPS)?

  • Answer: The Boc groups sterically shield the α- and ε-amino groups during coupling steps, preventing premature deprotection or branching. The methyl ester stabilizes the C-terminus against racemization under basic conditions. Post-synthesis, selective deprotection (e.g., TFA for Boc, NaOH for methyl ester) ensures controlled elongation .

Q. What are the primary applications of this compound in model peptide studies?

  • Answer: It is used to:

  • Introduce lysine residues with orthogonal protection for site-specific modifications (e.g., bioconjugation, fluorophore attachment).
  • Study peptide folding and stability via ε-amino group interactions (e.g., hydrogen bonding, salt bridges) .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to minimize di-Boc byproducts?

  • Answer:

  • Experimental Design : Vary reaction parameters systematically (temperature, solvent polarity, stoichiometry) and analyze outcomes via DoE (Design of Experiments).
  • Data Analysis : Use HPLC area-under-curve (AUC) to quantify byproduct formation. A Pareto chart identifies critical factors (e.g., excess Boc anhydride increases di-Boc impurities).
  • Mitigation : Employ kinetic control (low temperature, polar aprotic solvents like THF) to favor mono-Boc intermediates .

Q. What contradictions exist in reported solubility data for this compound, and how should they be resolved?

  • Answer: Discrepancies arise from solvent purity, crystallinity, and measurement methods.

  • Methodology :

Standardize solvent systems (e.g., DMSO-d₆ for NMR, MeOH for HPLC).

Compare literature values with experimental determinations (e.g., gravimetric analysis in DCM/hexane mixtures).

Use DSC (Differential Scanning Calorimetry) to assess crystallinity’s impact on solubility .

Q. How can computational modeling predict this compound’s reactivity in novel coupling reagents?

  • Answer:

  • DFT Calculations : Model transition states for carbodiimide-mediated coupling (e.g., DCC, EDC) to predict activation energies.
  • MD Simulations : Assess steric effects of Boc groups on lysine’s conformational flexibility during SPPS.
  • Validation : Cross-validate with experimental coupling efficiencies (HPLC) under varying conditions .

Q. What strategies ensure reproducibility of this compound-based peptide syntheses across labs?

  • Answer:

  • Protocol Standardization : Document exact equivalents, mixing rates, and purification steps (e.g., flash chromatography gradients).
  • Data Sharing : Provide raw NMR/HPLC files in supplementary materials for peer validation.
  • Interlab Studies : Collaborate to test sensitivity to variables like humidity (Boc hydrolysis) or solvent lot variations .

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